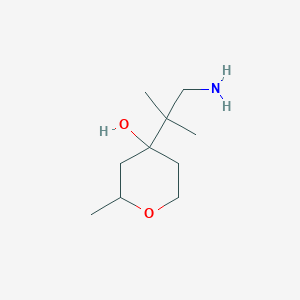
4-Propylcycloheptane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Propylcycloheptane-1-sulfonyl chloride is an organic compound with the molecular formula C10H19ClO2S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) bonded to a chlorine atom. This compound is primarily used in organic synthesis and research due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Propylcycloheptane-1-sulfonyl chloride typically involves the chlorosulfonation of 4-propylcycloheptane. This process can be carried out using reagents such as chlorosulfonic acid (HSO3Cl) or sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction is highly exothermic and requires careful temperature control to avoid side reactions .
Industrial Production Methods: In an industrial setting, the production of sulfonyl chlorides often employs continuous flow reactors to ensure precise control over reaction parameters. This method enhances safety and efficiency by minimizing the risk of thermal runaway and allowing for better management of exothermic reactions .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Propylcycloheptane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonyl thiols, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: React with amines under mild conditions to form sulfonamides.
Alcohols: React with alcohols in the presence of a base to form sulfonate esters.
Thiols: React with thiols to form sulfonyl thiols.
Major Products:
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonyl Thiols: Formed from reactions with thiols.
Applications De Recherche Scientifique
4-Propylcycloheptane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a key intermediate in the synthesis of more complex molecules.
Pharmaceutical Research: Used in the development of sulfonamide-based drugs, which have antibacterial, antiviral, and anti-inflammatory properties.
Material Science: Employed in the synthesis of sulfonyl-containing polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Propylcycloheptane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is utilized in the formation of various sulfonyl derivatives, which can exhibit diverse biological and chemical activities .
Comparaison Avec Des Composés Similaires
Cyclohexane-1-sulfonyl Chloride: Similar in structure but with a six-membered ring instead of a seven-membered ring.
Cyclooctane-1-sulfonyl Chloride: Contains an eight-membered ring, leading to different steric and electronic properties.
Uniqueness: 4-Propylcycloheptane-1-sulfonyl chloride is unique due to its seven-membered ring structure, which imparts distinct steric and electronic characteristics. This uniqueness can influence its reactivity and the properties of the compounds derived from it .
Propriétés
Formule moléculaire |
C10H19ClO2S |
|---|---|
Poids moléculaire |
238.78 g/mol |
Nom IUPAC |
4-propylcycloheptane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO2S/c1-2-4-9-5-3-6-10(8-7-9)14(11,12)13/h9-10H,2-8H2,1H3 |
Clé InChI |
DBHBDHKVQRMWCX-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCCC(CC1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


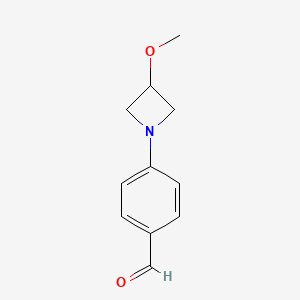
![[1-(Aminomethyl)cyclooctyl]methanol](/img/structure/B13180214.png)

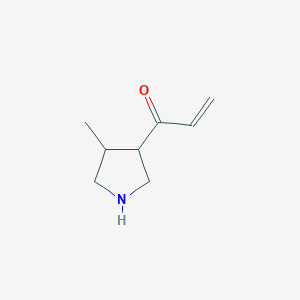

![1-[2-Amino-1-(3-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13180253.png)
![6-[(Methylamino)methyl]piperidin-2-one](/img/structure/B13180259.png)
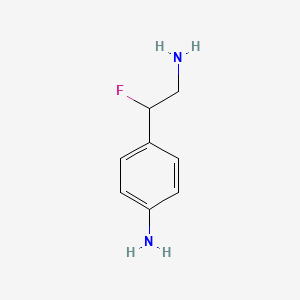
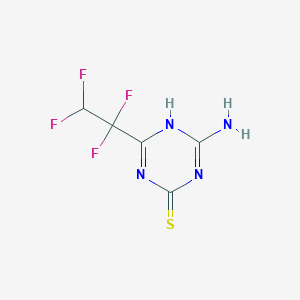
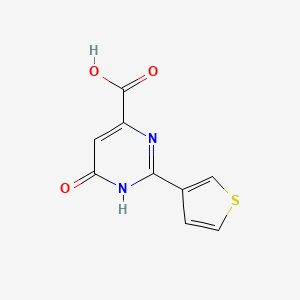

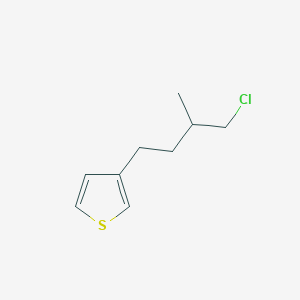
![2-chloro-N,N-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B13180280.png)
